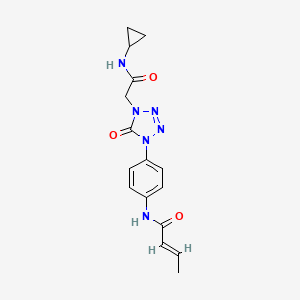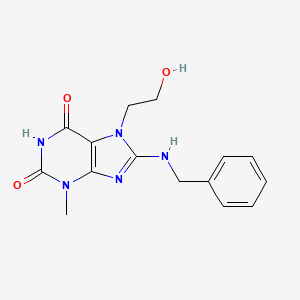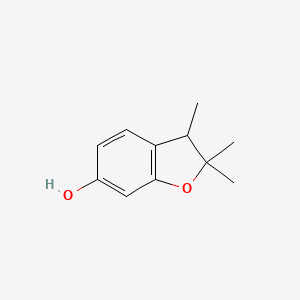![molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2](/img/structure/B2474788.png)
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the benzoannulene family, which is known for its diverse biological and chemical properties.
Scientific Research Applications
Synthesis of Polycyclic Compounds
Research has shown that derivatives of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one can be used in the synthesis of various polycyclic compounds. For instance, the synthesis of polycyclic compounds based on 1,6-methano[10] annulene has been explored using palladium as a catalyst, and structures were confirmed using NMR, IR, and MS techniques (Zuo Sheng-li, 2010).
Crystal Structure and Spectral Characterization
The crystal structure and spectral characterization of derivatives like (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene have been studied. These studies involve methods like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insight into the molecular structure and electronic properties of such compounds (Y. Edder et al., 2019).
Synthesis of Heteroanellated Compounds
Reactions of similar compounds have been used for synthesizing 3,4-heteroanellated 1,6-methano[10]annulenes. These syntheses involve reactions with dinucleophiles, resulting in compounds containing various heterocyclic rings like thiophene, pyrazole, pyrimidine, and thiazepine (R. Neidlein & G. Schröder, 1992).
Synthesis of Bridged Benzodiazepines
Research also indicates the potential of these compounds in the synthesis of bridged benzodiazepines. This involves the bromination of related compounds and their reaction with amines and hydrazine derivatives to give dihydro and tetrahydro analogues of bridged 14π annulenes (J. M. Mellor & R. Pathirana, 1984).
Synthesis of Thiazolidinones
Another application is in the synthesis of newer thiazolidinones, as demonstrated by the 1,3-cyclocondensation of thioglycolic acid with substituted methanimines derived from benzo[7]annulen derivatives (V. Peesapati & S. Bathini, 2009).
Macrocyclic Ring Synthesis
These compounds have also been used in the synthesis of macrocyclic rings, such as from the Wittig reaction of dialdehyde with bisphosphorane and diamine, yielding annelated products (H. Saikachi et al., 1971).
Rearrangement of Radical Anions
The rearrangement products of radical anions of 1,6-methano[10]-annulene and its derivatives, which include compounds like 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one, have been studied. This research provides insights into the stability and reactivity of these anions (F. Gerson et al., 1979).
Electronic Properties and Reactivity
Studies on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, related to 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one, have been conducted to understand their electronic properties, packing structures, and reactivity in the solid state (T. Nishinaga et al., 2002).
properties
IUPAC Name |
3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPPTRHYHNVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)
![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)


![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)




![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)